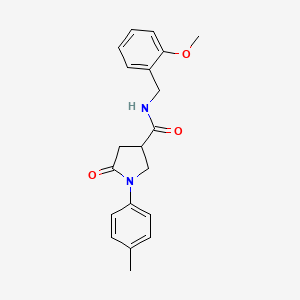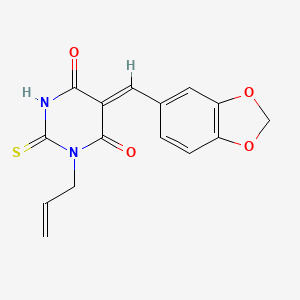
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMMP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMMP is a synthetic compound that belongs to the class of pyrrolidinecarboxamide derivatives.
作用机制
The exact mechanism of action of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in inflammation, cancer cell growth, and glucose metabolism. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, this compound has been shown to regulate blood glucose levels and improve insulin sensitivity.
实验室实验的优点和局限性
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound is also stable and can be stored for a long time. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its full potential has not yet been explored. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its effects on cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis. This compound could also be studied for its potential to regulate blood glucose levels and improve insulin sensitivity in diabetic patients. Finally, the development of new synthetic routes to this compound could lead to the discovery of new derivatives with improved properties.
合成方法
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzaldehyde with 2-methoxybenzylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine. The amine is further reacted with ethyl acetoacetate to form the pyrrolidine ring. The final step involves the introduction of the carboxamide group using a coupling reagent.
科学研究应用
N-(2-methoxybenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers. It has also been shown to induce apoptosis in cancer cells and inhibit their growth. This compound has been studied for its potential to regulate blood glucose levels and improve insulin sensitivity.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-9-17(10-8-14)22-13-16(11-19(22)23)20(24)21-12-15-5-3-4-6-18(15)25-2/h3-10,16H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBIEWSYRIKYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)

![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)

